An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3',4',5'-trichlorobenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3',4',5'-trichlorobenzophenone
Introduction
3-Methyl-3',4',5'-trichlorobenzophenone is a substituted aromatic ketone. Benzophenones, as a class, are of significant interest in organic synthesis, polymer chemistry, and medicinal chemistry due to their photochemical properties and their utility as versatile synthetic intermediates.[1] The specific substitution pattern of a methyl group on one phenyl ring and three chlorine atoms on the other suggests a molecule with distinct electronic and steric properties. This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and spectroscopic characterization of 3-Methyl-3',4',5'-trichlorobenzophenone. It is important to note that experimental data for this specific isomer is limited in the public domain. Therefore, this guide leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive profile for researchers, scientists, and drug development professionals.
Predicted Physicochemical Properties
The physicochemical properties of 3-Methyl-3',4',5'-trichlorobenzophenone are influenced by the presence of the polar carbonyl group, the nonpolar methyl group, and the electron-withdrawing and lipophilic chlorine atoms. These substituents collectively impact its melting point, boiling point, solubility, and other key characteristics.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₉Cl₃O | Derived from the molecular structure. |
| Molecular Weight | 299.58 g/mol | Calculated from the atomic weights of the constituent elements. |
| Melting Point | Estimated: 90-110 °C | The presence of multiple chlorine atoms and the asymmetry of the molecule are expected to result in a crystalline solid with a melting point higher than simpler benzophenones. The substitution pattern affects crystal lattice packing. |
| Boiling Point | Estimated: > 350 °C | Aromatic ketones with multiple halogen substituents typically have high boiling points due to their molecular weight and intermolecular forces. |
| Solubility | Low in water; Soluble in organic solvents (e.g., dichloromethane, toluene, acetone). | The three chlorine atoms and the benzophenone core contribute to significant lipophilicity. Polychlorinated aromatic compounds generally exhibit low aqueous solubility.[2] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 4.5 - 5.5 | The high degree of chlorination and the aromatic nature of the molecule suggest a high LogP value, indicating a preference for nonpolar environments. |
| pKa | Not applicable | As a neutral ketone, this molecule does not have an appreciable pKa in the typical aqueous range. |
Molecular Structure
The structure of 3-Methyl-3',4',5'-trichlorobenzophenone features a central carbonyl group linking a 3-methylphenyl ring and a 3,4,5-trichlorophenyl ring.
Caption: Molecular structure of 3-Methyl-3',4',5'-trichlorobenzophenone.
Synthesis and Reaction Chemistry
The synthesis of unsymmetrical benzophenones like 3-Methyl-3',4',5'-trichlorobenzophenone is most classically achieved through the Friedel-Crafts acylation.[1][3] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone, a plausible route involves the acylation of toluene with 3,4,5-trichlorobenzoyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
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Preparation of the Acyl Chloride: 3,4,5-trichlorobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield 3,4,5-trichlorobenzoyl chloride.
-
Acylation Reaction:
-
Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
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A solution of 3,4,5-trichlorobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred suspension, maintaining a low temperature.
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Toluene (1.0-1.2 equivalents) is then added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Work-up:
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 3-Methyl-3',4',5'-trichlorobenzophenone.
An alternative modern approach for the synthesis of unsymmetrical benzophenones is the Suzuki-Miyaura cross-coupling reaction.[4][5] This would involve the palladium-catalyzed coupling of an arylboronic acid (e.g., 3-methylphenylboronic acid) with an aryl halide (e.g., 3,4,5-trichlorobenzoyl chloride).
Spectroscopic Analysis
The structural features of 3-Methyl-3',4',5'-trichlorobenzophenone give rise to a predictable spectroscopic signature.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons (3-methylphenyl ring): Four signals in the range of 7.2-7.8 ppm. The methyl group at the 3-position will influence the splitting patterns. - Aromatic Protons (3,4,5-trichlorophenyl ring): A singlet in the downfield region (around 7.8-8.0 ppm) due to the deshielding effect of the three chlorine atoms and the carbonyl group. - Methyl Protons: A singlet at approximately 2.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 190-197 ppm.[6] - Aromatic Carbons: Multiple signals between 125-140 ppm. The carbons attached to chlorine atoms will be significantly deshielded. Quaternary carbons will have lower intensities.[7] - Methyl Carbon: A signal around 21 ppm. |
| Infrared (IR) Spectroscopy | - C=O Stretch: A strong, sharp absorption band in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings.[8] - C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z 298, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). - Key Fragments: Fragmentation is expected to occur on either side of the carbonyl group, leading to benzoyl-type cations.[9] Common fragments would include ions corresponding to the loss of the 3-methylphenyl group and the 3,4,5-trichlorophenyl group. |
Toxicology and Safety Considerations
The toxicological profile of 3-Methyl-3',4',5'-trichlorobenzophenone has not been specifically determined. However, based on its structure as a polychlorinated aromatic compound, certain precautions are warranted.
-
Endocrine Disruption: Many benzophenone derivatives are known to have endocrine-disrupting properties.[10]
-
Persistence and Bioaccumulation: Polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and dioxins, are known for their environmental persistence and potential to bioaccumulate.[11][12] While this benzophenone is not a PCB or dioxin, its polychlorinated nature suggests it may have a degree of environmental persistence.
-
General Toxicity: Chlorinated aromatic compounds can exhibit a range of toxic effects, including hepatotoxicity.[13]
Given these considerations, 3-Methyl-3',4',5'-trichlorobenzophenone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
3-Methyl-3',4',5'-trichlorobenzophenone is a molecule with predicted physicochemical properties that make it a solid, lipophilic compound with low aqueous solubility. Its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. The spectroscopic analysis is expected to show characteristic signals for its substituted aromatic rings and carbonyl functionality. While its toxicological profile is unknown, its structural similarity to other polychlorinated aromatic compounds and benzophenone derivatives suggests that it should be handled with care. The information presented in this guide provides a strong predictive foundation for researchers and professionals working with this or structurally related compounds, though experimental verification of these properties is essential for any practical application.
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